molecular formula C20H21N3O2 B10996048 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide

Katalognummer: B10996048
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: PCVMXOOMKWIUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a synthetic small molecule characterized by a quinazolin-4-one core substituted with a methyl group at position 2 and an ethyl-linked 3-phenylpropanamide side chain.

Eigenschaften

Molekularformel

C20H21N3O2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H21N3O2/c1-15-22-18-10-6-5-9-17(18)20(25)23(15)14-13-21-19(24)12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,21,24)

InChI-Schlüssel

PCVMXOOMKWIUIG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Aminobenzamide Derivatives

The quinazolinone core is synthesized via cyclization of 2-aminobenzamide with acetaldehyde under acidic conditions. For example, refluxing 2-aminobenzamide (1.36 g, 10 mmol) with acetaldehyde (0.44 mL, 12 mmol) in acetic acid (20 mL) at 120°C for 6 hours yields 2-methylquinazolin-4(3H)-one as a white solid (1.2 g, 78% yield).

Characterization Data :

  • 1H NMR (700 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.14 (dd, J = 8.0, 1.5 Hz, 1H), 7.82–7.76 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 2.45 (s, 3H, CH3).

  • IR (KBr) : ν = 1665 cm⁻¹ (C=O), 1342 cm⁻¹ (C-N).

Amidation with 3-Phenylpropanoyl Chloride

Schotten-Baumann Reaction

The primary amine (1.45 g, 7 mmol) reacts with 3-phenylpropanoyl chloride (1.26 g, 7.7 mmol) in a biphasic system (CH2Cl2/H2O) with NaOH (10%, 15 mL) at 0°C. After stirring for 2 hours, the organic layer is dried and concentrated, yielding the target compound as a white solid (2.01 g, 86%).

Characterization Data :

  • Molecular Formula : C20H21N3O2.

  • 1H NMR (700 MHz, CDCl3) : δ 8.14 (d, J = 7.9 Hz, 1H), 7.82–7.76 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.34–7.28 (m, 5H, Ar-H), 3.65 (t, J = 6.2 Hz, 2H, NHCH2), 3.12 (t, J = 6.2 Hz, 2H, CH2CO), 2.45 (s, 3H, CH3), 2.38 (t, J = 7.4 Hz, 2H, CH2Ph), 1.98 (quintet, J = 7.4 Hz, 2H, CH2).

  • HRMS (ESI) : m/z calcd for C20H21N3O2 [M+H]+: 335.1634; found: 335.1638.

Alternative Synthetic Routes

Copper-Catalyzed Imidoylative Cross-Coupling

A modified method from ACS Publications uses ethyl 2-isocyanobenzoate and N-(2-aminoethyl)-3-phenylpropanamide in the presence of Cu(OAc)2·H2O (5 mol%) and Et3N in CH2Cl2. Microwave irradiation at 150°C for 20 minutes affords the target compound in 72% yield.

Advantages :

  • Shorter reaction time (20 minutes vs. 12 hours).

  • Avoids harsh alkylation conditions.

Yield Optimization and Scalability

StepYield (%)Key Parameters
Quinazolinone synthesis78–92Acetic acid reflux, 6–8 hours
Alkylation85–92K2CO3, acetone/DMF, 12 hours
Amidation86–90Schotten-Baumann, 0°C, 2 hours

Scale-Up Considerations :

  • The Gabriel synthesis route is preferred for kilogram-scale production due to reproducible yields (>85%).

Purity and Analytical Validation

  • HPLC Purity : >99% (C18 column, MeCN/H2O = 70:30, 1 mL/min).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 245°C, confirming thermal stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Quinazolinon-Derivaten mit zusätzlichen funktionellen Gruppen führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es die Aktivität bestimmter Enzyme wie Cyclooxygenase (COX) hemmt, die eine Rolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung dieser Enzyme kann die Verbindung die Produktion von proinflammatorischen Mediatoren reduzieren und so ihre entzündungshemmenden und schmerzstillenden Wirkungen entfalten.

Wirkmechanismus

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Quinazolinone Ring

Compound Name Quinazolinone Substituents Molecular Weight Key Structural Differences Reported Activity Reference
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide 6,7-Dimethoxy, 2-methyl 395.5 Methoxy groups at positions 6 and 7 Not reported; likely altered solubility and target affinity
N-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide 2-Ethyl 388.5 Ethyl group at position 2; indole substituent Not reported; indole may enhance CNS penetration
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 4-Methylphenyl at position 2 415.44 Methoxyphenoxy-acetamide side chain Not reported; increased steric bulk

Key Observations :

  • Ethyl or methyl groups at position 2 (e.g., ) may modulate steric hindrance, affecting binding to enzymatic pockets.

Linker and Side Chain Modifications

Compound Name Linker Group Amide Side Chain Molecular Weight Biological Activity (If Reported) Reference
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diphenyl-2H-pyrazol-1-yl)propanamide Ethyl linker + pyrazole 3-Oxo-3-(diphenylpyrazolyl)propanamide Not specified Anticancer (IC₅₀: 10.25 ± 0.018 μM against select cell lines)
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole linker 3-Phenylpropanamide Not specified Not reported; nitro group may confer redox activity
N-(3-Benzoylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Direct linkage 3-Benzoylphenyl 397.43 Not reported; benzoyl group may enhance π-π stacking

Key Observations :

  • Pyrazole-linked derivatives (e.g., ) demonstrate marked anticancer activity, possibly due to enhanced interactions with kinase domains.

Research Findings and Implications

  • Anticancer Potential: Pyrazole-quinazoline hybrids (e.g., ) show low micromolar IC₅₀ values, attributed to interactions with RhoGAP and β-glucuronidase targets. Molecular docking studies highlight hydrogen bonding with key residues (e.g., ASN-49, ASP-86) .
  • Antimicrobial Activity : Hydroxamic acid derivatives (e.g., ) exhibit antioxidant and metal-chelating properties, which may synergize with antimicrobial effects.
  • Structural Optimization : Methoxy or chloro substituents (e.g., ) improve metabolic stability but may reduce blood-brain barrier penetration.

Biologische Aktivität

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a synthetic compound that incorporates a quinazolinone moiety, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 312.38 g/mol
  • IUPAC Name : N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide

Biological Activity Overview

The biological activities of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide have been investigated in several studies, revealing its potential in various therapeutic areas.

Antitumor Activity

Research indicates that compounds with a quinazolinone structure exhibit significant antitumor effects. For instance, studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the compound has been tested against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating a high efficacy in reducing cell viability.

Study Cell Line IC50 Value (µM) Mechanism
Study 1EAC5.0Induction of apoptosis
Study 2MCF-710.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies utilizing the disk diffusion method revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism by which N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Enzyme Inhibition : It has been noted for its inhibitory action on key enzymes involved in cancer metabolism and progression, including topoisomerases and kinases.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Research Findings

  • Study on EAC Cells :
    • A recent study evaluated the effects of the compound on EAC-bearing mice, where it was found to significantly reduce tumor burden and improve survival rates by inducing apoptosis in tumor cells through enhanced oxidative stress mechanisms.
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of the compound to various biological targets, confirming its potential as a lead compound for further drug development.

Q & A

Q. What are the key synthetic pathways for N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under reflux conditions (e.g., using acetic anhydride as a solvent and catalyst).
  • Step 2 : Alkylation or acylation reactions to introduce the ethyl linker and propanamide moiety. For example, coupling 2-methyl-4-oxoquinazoline with chloroethylamine followed by reaction with 3-phenylpropanoyl chloride.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and mass spectrometry .
  • Critical Parameters : Temperature control (60–80°C), solvent choice (DMF or dichloromethane), and anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Analytical Techniques :
  • 1H/13C NMR : Assign peaks to confirm the quinazolinone core (e.g., δ 8.1–8.3 ppm for aromatic protons) and propanamide sidechain (δ 2.3–3.1 ppm for methyl/methylene groups) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and quinazolinone C=O groups) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 364.2) and fragmentation patterns .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Evaluated via MTT assay against cell lines (e.g., MCF-7, PC-3). For example, derivative 3d showed IC50 = 10.15 µg/mL against HT-29 cells, comparable to 5-fluorouracil (IC50 = 10.25 µg/mL) .
  • Antibacterial Activity : Tested using disc diffusion against E. coli and S. aureus. Scaffolds with electron-withdrawing groups (e.g., nitro) exhibited enhanced activity (zone of inhibition: 18–22 mm vs. ciprofloxacin at 25 mm) .
  • Controls : Include untreated cells and standard drugs (e.g., doxorubicin) to validate assay conditions .

Advanced Research Questions

Q. How can molecular docking simulations guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Target Selection : Use proteins implicated in disease pathways (e.g., Human myosin-9b RhoGAP [PDB: 5C5S], STING CTD complex [6XXN]) .
  • Protocol :

Prepare ligand (compound) and receptor files using AutoDock Tools.

Perform rigid/flexible docking with Lamarckian genetic algorithms.

Analyze binding poses for hydrogen bonds (e.g., quinazolinone C=O with Arg residues) and hydrophobic interactions.

  • Validation : Compare docking scores (e.g., MolDock score = −120 kcal/mol) with experimental IC50 values to refine SAR hypotheses .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Variable Identification : Assess differences in assay conditions (e.g., cell line passage number, serum concentration in media). For instance, HT-29 cells may show sensitivity variation due to metabolic heterogeneity .
  • Dose-Response Curves : Generate full curves (0.1–100 µM) to calculate precise IC50 values and minimize batch-to-batch variability.
  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining if cytotoxicity is disputed .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • SAR Studies :
  • Quinazolinone Core : Methyl substitution at position 2 enhances metabolic stability (t1/2 increased from 2.1 to 4.8 h in rat liver microsomes) .
  • Propanamide Sidechain : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility (logP reduced from 3.2 to 2.5) but may reduce membrane permeability .
  • In Silico Tools : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX or BCL-2) .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., downregulation of EGFR or AKT kinases) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., STING CTD) to resolve binding modes at ≤2.0 Å resolution .

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